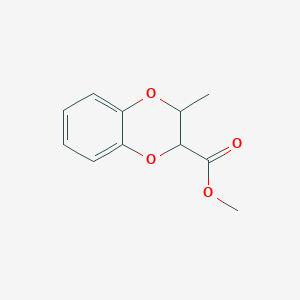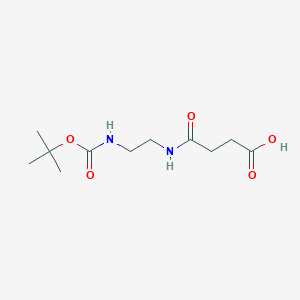
n-(2-Boc-amino-ethyl)-succinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Boc-amino-ethyl)-succinamic acid, also known as Boc-NESA, is an amino acid derivative that has been used in a variety of scientific applications. It is a versatile compound that is used in organic synthesis and biochemistry. Boc-NESA has been used in the synthesis of peptides, proteins, and other biological molecules, as well as for bioconjugation reactions. It is also used in the study of enzyme kinetics and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Peptide Nucleic Acid (PNA) Monomers
N-(2-Boc-amino-ethyl)-succinamic acid: is a crucial intermediate in the synthesis of PNA monomers. PNAs are analogs of DNA with a peptide backbone, which makes them resistant to enzymatic degradation and ideal for therapeutic and diagnostic applications . The synthesis of N-(Boc-Aminoethylglycin)thymine Ethyl Ester , a PNA monomer, has been reported with a high yield of 96%, indicating the efficiency of using N-(2-Boc-amino-ethyl)-succinamic acid in PNA-related research .
Antigene and Molecular Sensors
Due to its role in PNA synthesis, N-(2-Boc-amino-ethyl)-succinamic acid contributes to the development of antigene strategies and molecular sensors. These applications are significant in the biomedical field, where PNAs can be used to bind to specific DNA or RNA sequences, thereby inhibiting gene expression or serving as molecular probes .
Eco-Friendly Chemical Synthesis
The compound is involved in green chemistry approaches, where it is used for BOC protection of amines in a catalyst and solvent-free media. This method is eco-friendly and aligns with the principles of sustainable technology, avoiding the use of harmful solvents and reducing waste .
Pharmaceutical Applications
In pharmaceutical research, N-(2-Boc-amino-ethyl)-succinamic acid is used for the protection of amine functionalities in drug molecules. This step is crucial in the multi-step synthesis of complex pharmaceuticals, where protecting groups are necessary to prevent unwanted reactions at active sites .
Cost-Effective Route for Synthesis
The compound provides a cost-effective route for the synthesis of various intermediates. Its use in the scalable and cost-effective synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate, with a yield of 98%, exemplifies its role in reducing the overall cost of chemical synthesis .
Research and Development of Genetic Polymers
N-(2-Boc-amino-ethyl)-succinamic acid: is also instrumental in the research and development of genetic polymers like Hexitol Nucleic Acid (HNA). These polymers have potential applications in the design of functional genetic materials .
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules that contain nitrogen, such as carbamate or BOC amine compounds. These molecules are frequently found in biologically active compounds and are important in organic synthesis .
Improved Synthesis Processes
N-(2-Boc-amino-ethyl)-succinamic acid: contributes to improved synthesis processes for various compounds. The invention related to its synthesis provides a stable, non-hygroscopic solid that is convenient for handling and storage, facilitating further research and application .
Wirkmechanismus
Target of Action
N-(2-Boc-amino-ethyl)-succinamic acid is a compound that is primarily used in the synthesis of peptide nucleic acid (PNA) monomers . The primary targets of this compound are the nucleobases of DNA, which are retained and replaced by a pseudo-peptide backbone .
Mode of Action
The compound interacts with its targets through a process known as reductive alkylation . This involves the direct coupling of the nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . The Boc group in the compound serves as a protective group, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of PNA monomers . The compound plays a crucial role in the formation of a new nucleic acid analogous to natural nucleic acid, composed of (2-aminoethyl)glycine repeat units .
Pharmacokinetics
The boc group in the compound is usually removed with acid , suggesting that the compound’s bioavailability may be influenced by the pH of its environment.
Result of Action
The result of the compound’s action is the synthesis of PNA monomers . These monomers can be used in various synthetic applications, including the biomedical and diagnostic field as antigene and molecular sensors .
Action Environment
The action of N-(2-Boc-amino-ethyl)-succinamic acid can be influenced by environmental factors such as pH. The Boc group in the compound is stable towards most nucleophiles and bases , suggesting that the compound’s action, efficacy, and stability may be influenced by the presence of these substances in its environment.
Eigenschaften
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIRNMWZZZHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

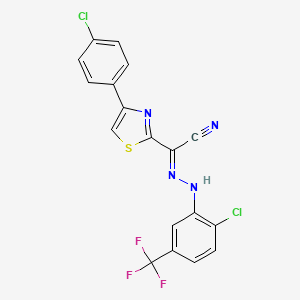
![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)

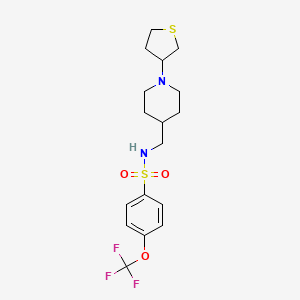
![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)
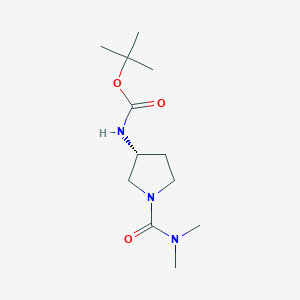
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
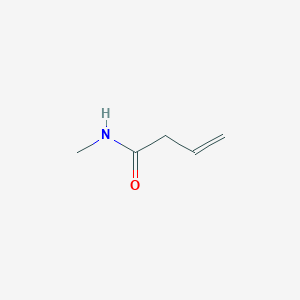
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)
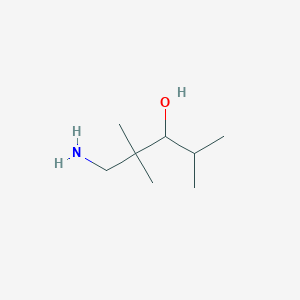

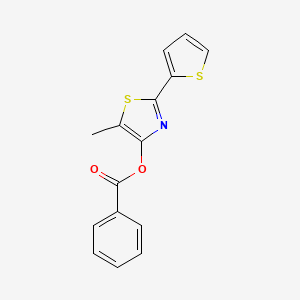
![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)
